molecular formula C12H6Br2Cl2S2 B2894631 Di(5-Bromo-2-chlorophenyl)disulfide CAS No. 792952-65-9

Di(5-Bromo-2-chlorophenyl)disulfide

Cat. No.: B2894631
CAS No.: 792952-65-9
M. Wt: 445.01
InChI Key: LXVBPLSCYANPQH-UHFFFAOYSA-N
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Description

Di(5-Bromo-2-chlorophenyl)disulfide is an organic compound with the molecular formula C₁₂H₆Br₂Cl₂S₂ and a molecular weight of 445.01 g/mol It is characterized by the presence of two bromine atoms, two chlorine atoms, and two sulfur atoms forming a disulfide bond between two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(5-Bromo-2-chlorophenyl)disulfide can be synthesized through the reaction of 5-bromo-2-chlorophenyl thiol with an oxidizing agent. The reaction typically involves the use of hydrogen peroxide (H₂O₂) or iodine (I₂) as the oxidizing agent under controlled conditions to form the disulfide bond . The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Di(5-Bromo-2-chlorophenyl)disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Di(5-Bromo-2-chlorophenyl)disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Di(5-Bromo-2-chlorophenyl)disulfide involves its interaction with molecular targets such as enzymes and proteins. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Di(4-Bromo-2-chlorophenyl)disulfide
  • Di(5-Bromo-2-fluorophenyl)disulfide
  • Di(5-Bromo-2-iodophenyl)disulfide

Uniqueness

Di(5-Bromo-2-chlorophenyl)disulfide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings, which influences its chemical reactivity and interactions with other molecules. This compound’s distinct properties make it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-2-[(5-bromo-2-chlorophenyl)disulfanyl]-1-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2Cl2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVBPLSCYANPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)SSC2=C(C=CC(=C2)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2Cl2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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